Exo1 - 75541-83-2

Exo1

Catalog Number: EVT-267998
CAS Number: 75541-83-2
Molecular Formula: C15H12FNO3
Molecular Weight: 273.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-[[(4-fluorophenyl)-oxomethyl]amino]benzoic acid methyl ester is a member of benzamides.

1. Methyl 2-((2-(Cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate []

Compound Description: This compound is a substituted methyl benzoate derivative synthesized via a multicomponent reaction using substituted benzaldehydes, anthranilic acid, and cyclohexyl isocyanide. The publication highlights its potential as a building block for designing new drugs. []

2. Methyl 2-(4'-Methoxy-4'-oxobutanamide) Benzoate []

Compound Description: Isolated from Jerusalem artichoke (Helianthus tuberosus), this compound demonstrated anti-inflammatory activity by suppressing the inflammatory response of RAW 264.7 macrophages to lipopolysaccharide. It also inhibited the expression of inflammatory cytokines in 3T3-L1 adipocytes, suggesting potential for ameliorating insulin resistance and type 2 diabetes. []

3. Methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate []

Compound Description: This phenylindolizine-based drug exhibits inhibitory activity against Mycobacterium tuberculosis. Its crystal structure, characterized by C—H⋯O, C—H⋯F, and C—H⋯π interactions, provides insights into its mechanism of action and potential for further drug development. []

4. 4-Chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl Benzoate (TG100801) []

Compound Description: Developed as a prodrug, this compound is designed to treat age-related macular degeneration (AMD) by inhibiting VEGFr2, Src, and YES kinases. It exhibits good ocular pharmacokinetics and efficacy in preclinical models, making it a promising therapeutic candidate for AMD. []

5. Methyl 2‐amino‐3‐bromobenzoate []

Compound Description: This methyl benzoate derivative displayed potent inhibitory activity against the lactoperoxidase (LPO) enzyme with a Ki value of 0.033±0.004 μM. It interacted with the enzyme's binding cavity through H-bonds with Asp108, Ala114, and His351 residues. []

6. Methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate []

Compound Description: The crystal structure of this compound revealed a conformation stabilized by two intramolecular N—H⋯O hydrogen bonds. It further forms inversion dimers through C—H⋯O interactions, which are organized into sheets by additional C—H⋯O interactions. []

7. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate []

Compound Description: This compound acts as a potent dual inhibitor of malate dehydrogenase 1 and 2 (MDH1/2), key enzymes in cancer metabolism. It effectively inhibits mitochondrial respiration, hypoxia-induced HIF-1α accumulation, and tumor growth in xenograft models, marking its potential as a novel anticancer therapeutic. []

8. 2-{[(4-Iminiumyl-3-methyl-1,4-dihydropyridin-1-yl)methyl]carbamoyl}benzoate Hemihydrate []

Compound Description: This zwitterionic compound's crystal structure is stabilized by an intricate network of hydrogen bonds and offset π–π stacking interactions. []

9. 5-Methyl-6-[[(3,4,5-trimethoxyphenyl)amino]methyl]-2,4-quinazolinediamine (Trimetrexate) []

Compound Description: This compound is a potent antifolate agent with a broad spectrum of antitumor activity. It is currently undergoing preclinical evaluation for potential use in human cancer treatment. []

10. Methyl 2‐(4‐methoxy­pyrimidin‐2‐yl­carbamoyl­sulfamoyl)­benzoate []

Compound Description: This compound features a V-shaped conformation with a basal plane containing a urea group, a pyrimidine ring, and a sulfur atom. It forms dimers through intermolecular N—H⋯N hydrogen bonds, and its crystal structure is stabilized by π–π interactions. []

Overview

Exonuclease 1 is a crucial enzyme encoded by the EXO1 gene in humans. This enzyme possesses both 5' to 3' exonuclease activity and ribonuclease activity, which allows it to cleave RNA on DNA/RNA hybrids. Exonuclease 1 is essential for various cellular processes, including DNA mismatch repair, homologous recombination, and managing DNA replication stress. It is structurally similar to the Exo1 protein found in the yeast Saccharomyces cerevisiae, which interacts with other proteins involved in DNA repair pathways. The role of Exonuclease 1 extends beyond mere enzymatic activity; it is also implicated in meiotic progression and the resolution of complex DNA structures during genetic recombination .

Source and Classification

Exonuclease 1 is classified under the XPG/RAD2 family of structure-specific metallonucleases. It is located on chromosome 1 in humans, specifically at the genomic locus NC_000001.11. The gene has been associated with various biological functions and diseases, including its role as a prognostic biomarker in lung adenocarcinoma .

Classification:

  • Enzyme Type: Exonuclease
  • Family: XPG/RAD2
  • Genomic Location: Chromosome 1 (Homo sapiens)
Synthesis Analysis

The synthesis of Exonuclease 1 involves transcription from the EXO1 gene followed by translation into a protein that exhibits distinct functional domains. The enzyme consists of at least two primary domains:

  • N-terminal Nuclease Domain (NTD): Responsible for its exonuclease activity.
  • C-terminal Domain (CTD): Plays a regulatory role and may influence substrate recognition and binding.

Alternative splicing of the EXO1 gene results in multiple transcript variants that encode different isoforms of the enzyme, enabling a versatile response to cellular needs during DNA repair processes .

Molecular Structure Analysis

The molecular structure of Exonuclease 1 reveals a complex arrangement that facilitates its enzymatic functions. Key structural features include:

  • Active Site: Contains residues essential for catalytic activity.
  • Domain Architecture: The structured N-terminal domain allows for substrate binding and catalysis, while the unstructured C-terminal domain may interact with other proteins involved in DNA repair.

Structural studies suggest that Exonuclease 1 can adopt different conformations depending on its interaction with substrates or partner proteins, which is critical for its function in DNA metabolism .

Chemical Reactions Analysis

Exonuclease 1 participates in several chemical reactions critical for maintaining genomic integrity:

  • DNA Mismatch Repair: It removes mismatched nucleotides during DNA replication.
  • Double-Strand Break Repair: Facilitates resection of double-strand breaks, preparing DNA ends for homologous recombination.
  • Degradation of RNA/DNA Hybrids: Exhibits ribonuclease activity that cleaves RNA when bound to DNA.

The technical details of these reactions involve specific interactions with other proteins such as MSH2 and MLH1, which are vital for coordinating repair processes .

Mechanism of Action

The mechanism of action of Exonuclease 1 involves several steps:

  1. Recognition of DNA Damage: The enzyme identifies sites of mismatches or breaks.
  2. End Resection: It initiates the degradation of nucleotides from the damaged end, generating single-stranded DNA overhangs necessary for homologous recombination.
  3. Coordination with Repair Proteins: Exonuclease 1 interacts with various proteins to facilitate the repair process, ensuring proper alignment and resolution of DNA structures.

Data indicate that Exonuclease 1 plays a protective role at replication forks by preventing degradation and promoting cell survival under stress conditions such as formaldehyde exposure .

Physical and Chemical Properties Analysis

Exonuclease 1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 60 kDa.
  • pH Stability: Active within a physiological pH range, typically around pH 7.0 to 8.0.
  • Temperature Stability: Functions optimally at temperatures consistent with cellular environments (37°C).

These properties are essential for its role in cellular metabolism and DNA repair mechanisms .

Applications

Exonuclease 1 has significant applications in scientific research and clinical settings:

  • Genetic Research: Utilized in studies involving DNA replication, repair mechanisms, and genetic recombination.
  • Cancer Biology: Investigated as a potential biomarker for cancer prognosis due to its involvement in genomic stability.
  • Gene Editing Technologies: Its exonuclease activity can be harnessed in CRISPR-Cas9 systems to enhance precision in genome editing.

Research continues to explore the therapeutic potential of targeting Exonuclease 1 pathways to improve outcomes in diseases characterized by genomic instability .

Molecular Mechanisms of Exo1 in DNA Repair Pathways

Role in Mismatch Repair (MMR)

Mismatch repair corrects replication errors including base-base mismatches and insertion-deletion loops (IDLs). Exo1 contributes to the excision step of MMR in eukaryotic cells, functioning as the primary nuclease responsible for removing the error-containing DNA strand. While MMR can proceed through Exo1-independent pathways, Exo1 significantly enhances repair efficiency and fidelity, particularly for certain mismatch types [2] [9].

Interaction with MutS and MutL Homologs in MMR Initiation

Exo1 is recruited to MMR complexes through specific protein interactions with MutS homologs (MSH proteins) and MutL homologs (MLH proteins). The N-terminal catalytic domain of Exo1 processes DNA, while its C-terminal domain mediates regulatory interactions:

  • MSH2-MSH6 (MutSα) and MSH2-MSH3 (MutSβ) complexes recognize mismatches and physically interact with Exo1 via the MSH2 subunit. This interaction facilitates the recruitment of Exo1 to the nascent DNA strand containing the replication error [2] [7].
  • The MLH1-PMS2 (MutLα) heterodimer enhances Exo1's exonuclease activity and stabilizes its binding to DNA. MutLα binds Exo1 through a conserved MIP (MLH1-Interacting Protein) box motif located in Exo1's C-terminal region, promoting the formation of a ternary complex with MutS at mismatch sites [9].
  • Proliferating Cell Nuclear Antigen (PCNA) loads Exo1 onto DNA through direct interaction, facilitating processive excision. PCNA also contributes to strand discrimination by directing Exo1 to the newly synthesized DNA strand [9].

Table 1: Exo1-Interacting Proteins in Mismatch Repair

Protein ComplexInteraction DomainFunctional ConsequenceConservation
MutSα (MSH2-MSH6)Exo1 C-terminusRecruitment to mismatch sitesHuman, Yeast
MutLα (MLH1-PMS2)Exo1 MIP box (C-terminus)Activation of Exo1 nucleaseHuman, Yeast
PCNAExo1 C-terminusStrand loading and processivityHuman, Yeast
RPAUndefinedProtection of ssDNA during excisionHuman, Yeast

Excision Activity in Post-Recognition MMR Steps

Following mismatch recognition and complex assembly, Exo1 executes directional excision of the error-containing strand:

  • Exo1 removes nucleotides in the 5′→3′ direction from a nick or gap located either 5′ or 3′ to the mismatch. This process generates a single-stranded gap that extends past the mismatch site, eliminating the erroneous DNA segment [2].
  • The excision length ranges from ~100-1000 nucleotides, significantly longer than the approximately 30-nucleotide excision tracts observed in nucleotide excision repair. This extensive resection requires coordination with single-stranded DNA binding protein RPA to prevent secondary structure formation and over-degradation [2] [9].
  • Biochemical studies demonstrate that Exo1 activity is stimulated 5-10 fold when bound to MutLα. This activation ensures targeted excision specifically during MMR rather than indiscriminate DNA degradation [9].

Implications of Exo1 Deficiency on Microsatellite Instability

Exo1 plays a context-dependent role in maintaining microsatellite stability:

  • While Exo1-deficient cells exhibit only a moderate mutator phenotype (2-5 fold increase in mutation rate) compared to complete MMR deficiency, they show pronounced microsatellite instability (MSI) at specific repetitive sequences. This indicates Exo1's particular importance for repairing insertion-deletion loops in repetitive DNA regions [2].
  • Genetic screens reveal synthetic lethality between EXO1 deletions and hypomorphic alleles of MMR genes (e.g., PMS1-A130V). Combinations of these mutations dramatically increase mutation rates, suggesting functional redundancy between Exo1 and other excision mechanisms [7].
  • In human cells, reduced Exo1 activity correlates with MSI-positive cancers, particularly subtypes not explained by mutations in core MMR genes. This positions Exo1 as a modifier of cancer risk in individuals with partial MMR deficiencies [2] [9].

Contribution to Double-Strand Break Repair (DSBR)

Exo1 is a key nuclease in homologous recombination (HR) repair of DNA double-strand breaks (DSBs). Its 5′→3′ exonuclease activity processes broken DNA ends to generate 3′ single-stranded DNA (ssDNA) overhangs, which are essential for strand invasion during HR [6] [9].

5′→3′ Exonuclease Activity in DNA End Resection

Exo1 catalyzes the long-range resection of DSB ends:

  • Exo1 progressively degrades the 5′-terminated DNA strand, producing 3′ ssDNA overhangs of several kilobases. These overhangs serve as substrates for RAD51 nucleoprotein filament assembly, the critical step initiating homologous recombination [6] [9].
  • Resection occurs in two phases: initial short-range processing by the MRE11-RAD50-NBS1 (MRN) complex and CtIP creates a short 3′ overhang, which Exo1 then extends during the long-range resection phase. This cooperative mechanism ensures efficient and controlled end processing [6].
  • Exo1-mediated resection is functionally redundant with the BLM-DNA2 pathway. Simultaneous disruption of both pathways completely abolishes long-range resection, causing severe defects in homologous recombination and hypersensitivity to DSB-inducing agents like ionizing radiation [6] [9].

Table 2: Mechanisms of DNA End Resection in DSB Repair

Resection PhasePrimary EnzymesResection LengthExo1 Role
InitiationMRE11-RAD50-NBS1/CtIP< 100 nucleotidesNot involved
Short-range resectionMRE11-RAD50-NBS1/CtIP, EXO1100-300 nucleotidesMinor contribution
Long-range resectionEXO1 or BLM-DNA2> 1 kilobaseMajor nuclease (redundant pathway)

Synergy with MRE11 Complex in Homologous Recombination

Exo1 functions cooperatively with the MRE11-RAD50-NBS1 (MRN) complex:

  • The MRN complex recruits and stimulates Exo1 activity at DSB sites through direct protein interactions. MRE11's endonuclease activity creates entry points for Exo1's exonuclease, enhancing resection efficiency [6].
  • In response to ionizing radiation, Exo1 processes MRN-generated DNA ends to form extended ssDNA tracts. These tracts activate the ATR-Chk1 checkpoint pathway by recruiting replication protein A (RPA) and ATR-ATRIP complexes, linking resection to DNA damage signaling [6] [9].
  • Exo1 deficiency impairs meiotic recombination, leading to defective chromosome segregation in yeast and sterility in mice. This underscores its essential role in generating recombination-competent DNA ends during gametogenesis [6] [9].

Involvement in Nucleotide Excision Repair (NER)

While not a core NER factor, Exo1 modulates the cellular response to bulky DNA lesions induced by ultraviolet (UV) light and chemical carcinogens [3] [4] [8].

Repair of Bulky DNA Lesions via 3′ Overhang Generation

Exo1 processes NER intermediates to facilitate repair completion and damage signaling:

  • During NER, the coordinated action of XPG and XPF-ERCC1 endonucleases excises a 24-32 nucleotide fragment containing the lesion. Exo1 binds to the resulting gapped DNA through interactions with XPA and other NER factors, particularly when repair synthesis is delayed or blocked [4] [10].
  • Exo1 extends the gap by exonucleolytic degradation in the 5′→3′ direction, generating longer 3′ ssDNA overhangs (up to several hundred nucleotides). These extended overhangs become coated with RPA, which serves as a platform for recruiting ATR kinase and activating the DNA damage checkpoint [4] [8].
  • Electron microscopy studies confirm that Exo1 creates persistent ssDNA gaps at sites of closely spaced UV lesions ("dirty DSBs") where repair synthesis is blocked. These gaps are subsequently repaired through long-patch repair synthesis involving DNA polymerases δ or κ, as demonstrated by DNA combing assays [8].
  • In human fibroblasts, Exo1 depletion reduces unscheduled DNA synthesis (UDS) after UV irradiation by 40-60% and impairs histone H2A ubiquitylation, a critical step for recruiting additional repair factors to damage sites. This establishes Exo1 as a regulator linking NER progression to downstream signaling events [4].

Table 3: DNA Repair Pathways Involving Exonuclease 1

PathwayDNA Lesions TargetedKey Exo1 FunctionFunctional Partners
Mismatch Repair (MMR)Base-base mismatches, IDLsError-containing strand excisionMSH2-MSH6, MLH1-PMS2, PCNA
Homologous Recombination (HR)Double-strand breaks5′→3′ end resectionMRE11-RAD50-NBS1, CtIP, BLM
Nucleotide Excision Repair (NER)UV photoproducts, bulky adductsGap expansion at stalled repair sitesXPA, RPA, TFIIH

Properties

CAS Number

75541-83-2

Product Name

Exo1

IUPAC Name

methyl 2-[(4-fluorobenzoyl)amino]benzoate

Molecular Formula

C15H12FNO3

Molecular Weight

273.26 g/mol

InChI

InChI=1S/C15H12FNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18)

InChI Key

KIAPWMKFHIKQOZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

2-(4-fluorobenzoylamino)benzoic acid methyl ester
Exo1 compound

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F

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